molecular formula C16H24BNO4S B1397948 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide CAS No. 1093878-43-3

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide

Cat. No. B1397948
M. Wt: 337.2 g/mol
InChI Key: WSMZNMYABMSABJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide” are not specifically mentioned in the available resources .

Scientific Research Applications

Mutagenicity Testing

TTDPMD was used in toxicokinetic studies to evaluate its mutagenicity potential. The compound was involved in Pig-a and Comet assay results, contributing to understanding its DNA damage effects in biological systems (Masuda‐Herrera et al., 2020).

Molecular Structure Analysis

Research involving TTDPMD derivatives focused on their synthesis, crystal structure, and physicochemical properties. These studies employed techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of boric acid ester intermediates with benzene rings. Conformational and molecular electrostatic potential analyses using Density Functional Theory (DFT) were also performed to compare with X-ray diffraction values, revealing insights into the compound's properties (Huang et al., 2021).

Synthesis and Characterization

Another study focused on the synthesis and characterization of TTDPMD derivatives, examining their crystal structures through X-ray diffraction and conducting DFT calculations to determine molecular structures. These efforts aimed to understand the compounds' physical and chemical behaviors in various applications (Liao et al., 2022).

Boronated Compounds in Medicine

TTDPMD derivatives were synthesized and characterized for potential medical applications. These compounds, such as boronated phosphonium salts, were explored for their cytotoxicities and boron uptake in cells, providing valuable data for medical research, particularly in targeting specific diseases like glioblastoma (Morrison et al., 2010).

Fluorescence Probes for H2O2 Detection

In the context of detecting hydrogen peroxide vapor, a critical aspect of explosive detection, TTDPMD derivatives were investigated for their quick deboronation velocity, contributing to the development of sensitive detection methods (Fu et al., 2016).

properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)18-9-11-23(19,20)12-10-18/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMZNMYABMSABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCS(=O)(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide

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